molecular formula C10H7O6S2.C7H6ClN2<br>C17H13ClN2O6S2 B1580445 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate CAS No. 51503-28-7

4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate

Cat. No.: B1580445
CAS No.: 51503-28-7
M. Wt: 440.9 g/mol
InChI Key: YKRLYXJCIARNKF-UHFFFAOYSA-M
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Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound reflects the complex ionic nature of this diazonium salt compound. According to International Union of Pure and Applied Chemistry conventions, the compound consists of a cationic diazonium component, specifically 4-chloro-2-methylbenzenediazonium, paired with an anionic 1,5-naphthalenedisulfonate counterion. The molecular formula is represented as C₁₀H₇O₆S₂·C₇H₆ClN₂, indicating the ionic association between these two distinct molecular fragments. The Chemical Abstracts Service has assigned this compound the registry number 51503-28-7, which serves as its unique identifier in chemical databases and regulatory documentation.

The structural complexity of this compound necessitates careful consideration of its constituent parts for proper nomenclature. The cationic portion, 4-chloro-2-methylbenzenediazonium, features a positively charged nitrogen-nitrogen triple bond system attached to a benzene ring substituted with chlorine at the fourth position and a methyl group at the second position relative to the diazonium attachment point. The anionic component, 1,5-naphthalenedisulfonate, consists of a naphthalene backbone bearing sulfonate groups at the first and fifth positions, providing the necessary negative charge to balance the cationic diazonium species. This ionic pairing arrangement contributes significantly to the compound's stability and solubility characteristics in aqueous and polar organic solvents.

Chemical Property Value
Molecular Formula C₁₀H₇O₆S₂·C₇H₆ClN₂
CAS Registry Number 51503-28-7
Molecular Weight 440.88 g/mol
Color White to light yellow
Solubility in Water 25 mg/mL

The International Union of Pure and Applied Chemistry classification system places this compound within the broader category of diazonium salts, which are characterized by the presence of the R-N₂⁺ functional group where R represents an organic substituent. More specifically, it belongs to the subcategory of aromatic diazonium salts, distinguished from their aliphatic counterparts by enhanced stability due to resonance stabilization of the positive charge through the aromatic ring system. The compound's classification as a naphthalenedisulfonate salt reflects the nature of its counterion, which significantly influences its physical and chemical properties.

Historical Context of Diazonium Salt Discovery

The discovery of diazonium salts traces back to the pioneering work of German chemist Johann Peter Griess in 1858, marking a revolutionary moment in organic chemistry that would eventually lead to the development of compounds like this compound. Griess initially stumbled upon this new class of compounds while working under Hermann Kolbe at the University of Marburg, attempting to synthesize derivatives of picramic acid using warm aqueous nitrous acid. The unexpected properties of the products he obtained led him to modify his reaction conditions, employing cold ethanolic solutions of nitrous acid instead, which proved crucial for the successful isolation and characterization of these novel compounds.

The historical significance of Griess's discovery cannot be overstated, as it opened up entirely new avenues in synthetic organic chemistry and industrial applications. His initial observation that these compounds contained what he incorrectly believed to be two nitrogen atoms replacing two hydrogen atoms led him to coin the term "diazonium," reflecting his understanding of the di-azo structure. Although his structural interpretation was later corrected through the work of subsequent chemists, including F. A. Kekulé in 1866 and C. W. Blomstrand in 1869, Griess's fundamental discovery remained the cornerstone of diazonium chemistry.

The rapid recognition of the utility of diazonium salts in dye synthesis transformed the chemical industry within decades of their discovery. The first commercially successful azo dyes, aniline yellow and Manchester brown, were developed by C. A. Martius and Hermann Caro in 1863-1864, directly building upon Griess's foundational work. These early successes demonstrated the potential for creating a vast array of colored compounds through systematic variation of both the diazonium component and the coupling partners, establishing the chemical principles that would later be applied to specialized compounds like this compound.

The evolution of diazonium salt chemistry from Griess's initial discovery to modern applications illustrates the progressive refinement of synthetic methodologies and understanding of reaction mechanisms. The development of stable diazonium salts with specific counterions, such as the naphthalenedisulfonate derivatives, represents the culmination of over a century of chemical research and development. This historical progression has enabled the creation of highly specialized compounds tailored for specific applications, from analytical chemistry to materials science.

Role in Azo Coupling Reaction Chemistry

This compound plays a crucial role in azo coupling reaction chemistry, serving as an electrophilic partner in the formation of azo compounds through nucleophilic aromatic substitution mechanisms. The fundamental principle underlying these reactions involves the electrophilic attack of the diazonium cation on electron-rich aromatic systems, particularly those activated by electron-donating groups such as hydroxyl or amino substituents. This coupling process occurs without the loss of nitrogen atoms from the diazonium group, distinguishing it from other diazonium reactions that involve nitrogen elimination.

The mechanistic pathway for azo coupling involving this compound follows a well-established electrophilic aromatic substitution pattern. The reaction proceeds through the donation of π electrons from the activated aromatic nucleus to the electrophilic nitrogen of the diazonium group, resulting in the formation of a resonance-stabilized carbocation intermediate. This intermediate subsequently undergoes deprotonation to yield the final azo product, characterized by the distinctive nitrogen-nitrogen double bond linkage that connects the two aromatic systems.

Reaction Parameter Optimal Conditions
pH Range for Phenol Coupling 8-10 (slightly alkaline)
pH Range for Amine Coupling 5-7 (slightly acidic)
Temperature 0-5°C
Reaction Medium Aqueous solution

The versatility of this compound in azo coupling reactions stems from its balanced reactivity profile. The electron-withdrawing chlorine substituent and the ionic nature of the naphthalenedisulfonate counterion modulate the electrophilicity of the diazonium group, making it reactive enough to participate in coupling reactions while maintaining sufficient stability for practical handling and storage. This balance is critical for applications requiring consistent and reproducible color development, such as in enzyme assays where the compound serves as a chromogenic substrate.

The influence of reaction conditions on azo coupling efficiency demonstrates the sophisticated control possible with this compound. For coupling with phenolic substrates, slightly alkaline conditions favor the formation of phenoxide ions, which exhibit enhanced nucleophilicity toward the diazonium electrophile. Conversely, when coupling with aromatic amines, mildly acidic conditions optimize the reaction by maintaining high concentrations of the reactive diazonium species while preventing decomposition. The resulting azo compounds typically exhibit intense coloration due to their extended conjugated π-electron systems, making them valuable as dyes and analytical reagents.

Properties

CAS No.

51503-28-7

Molecular Formula

C10H7O6S2.C7H6ClN2
C17H13ClN2O6S2

Molecular Weight

440.9 g/mol

IUPAC Name

4-chloro-2-methylbenzenediazonium;5-sulfonaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O6S2.C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-4-6(8)2-3-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-1

InChI Key

YKRLYXJCIARNKF-UHFFFAOYSA-M

SMILES

CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O

Other CAS No.

51503-28-7

Origin of Product

United States

Preparation Methods

Diazotization Conditions

  • Temperature: The diazotization is carried out at low temperatures (0–5 °C) to prevent decomposition of the diazonium salt.
  • Acid medium: Typically hydrochloric acid or sulfuric acid is used to generate nitrous acid in situ.
  • Nitrite source: Sodium nitrite (NaNO2) is added slowly to the cold amine solution to control the reaction rate and avoid side reactions.

Stabilization with 1,5-Naphthalenedisulphonate

  • The diazonium salt formed is precipitated or stabilized by adding an aqueous solution of 1,5-naphthalenedisulfonic acid or its sodium salt.
  • This stabilizes the diazonium ion and allows isolation of the solid diazonium salt.

Research Findings and Data from Literature

While direct detailed synthetic procedures for this compound are scarce in open literature, related diazonium salts and their preparation methods provide insight:

Aspect Details
Molecular Formula C17H13ClN2O6S2 (Empirical formula)
Molecular Weight ~440.9 g/mol
CAS Number 51503-28-7
Stability Stable under cold conditions; decomposes above room temperature
Solubility Soluble in water due to sulphonate groups
Handling Requires low temperature and inert atmosphere during preparation

The Safety Data Sheet (SDS) for this compound emphasizes the need for careful handling due to potential toxicity and explosive decomposition risks of diazonium salts.

Summary Table of Preparation Steps

Step No. Process Conditions/Details Outcome/Notes
1 Synthesis of 4-chloro-2-methylaniline From 4-chloro-2-methylbenzene via sulfonation/nitration Precursor amine for diazotization
2 Diazotization NaNO2 + HCl, 0–5 °C, aqueous medium Formation of 4-chloro-2-methylbenzenediazonium ion
3 Stabilization with 1,5-naphthalenedisulfonate Addition of 1,5-naphthalenedisulfonic acid salt Formation of stable diazonium salt precipitate
4 Isolation and purification Filtration, washing, drying under cold conditions Pure this compound

Chemical Reactions Analysis

4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other substituents.

    Coupling Reactions: It is commonly used in azo coupling reactions with phenols and amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include phenols, amines, and reducing agents like sodium sulfite. Major products formed from these reactions include azo dyes and substituted aromatic compounds .

Scientific Research Applications

Key Applications

  • Dye Production
    • Fast Red TR Salt is primarily utilized in the manufacture of azo dyes through azo coupling reactions. It reacts with activated aromatic compounds to produce vibrant dyes used in textiles and other materials. The general reaction can be represented as follows:
      ArN2++ArHArN=Ar+H+Ar-N_2^++Ar'-H\rightarrow Ar-N=Ar'+H^+
    • This property makes it invaluable in the textile industry for dyeing processes.
  • Biological Staining
    • The compound serves as a chromogenic substrate in histological staining. It is particularly useful for visualizing enzyme activity in tissues, allowing researchers to monitor biological processes effectively. For instance, it is used in alkaline phosphatase staining, which is crucial for identifying specific proteins in tissue samples .
  • Antimicrobial Research
    • Studies have indicated that derivatives of Fast Red TR Salt exhibit antimicrobial properties against certain bacteria and fungi. This aspect has opened avenues for its potential use in developing antimicrobial agents.
  • Cellular Interaction Studies
    • Research has shown that 4-chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate can interact with biomolecules such as proteins and amino acids. These interactions can modify cellular functions and pathways, making it a subject of interest in toxicological and therapeutic research.

Data Table: Comparison of Related Compounds

Compound NameStructure CharacteristicsUnique Features
Fast Red B Azo dye derived from phenyl diazonium saltsPrimarily used for textile dyeing
Benzidine Biphenyl compound with two amino groupsKnown for carcinogenic properties
4-Aminoazobenzene Simple azo compoundUsed as a dye but also has significant toxicity
Naphthol AS Naphthol derivativeActs as a coupling agent in dye reactions

Case Study 1: Histological Applications

In a study published by Sigma-Aldrich, Fast Red TR Salt was employed to stain chondrogenic spheroids in immunohistochemistry studies. The results demonstrated clear visualization of cellular structures, highlighting its effectiveness as a biological stain .

Case Study 2: Antimicrobial Properties

Research conducted on derivatives of Fast Red TR Salt revealed its potential antimicrobial efficacy against Escherichia coli and Candida albicans. The study indicated that modifications to the compound could enhance its bioactivity, suggesting further exploration into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate involves its ability to form stable diazonium ions, which can undergo coupling reactions with nucleophiles like phenols and amines. These reactions result in the formation of azo compounds, which are often colored and used as dyes . The molecular targets and pathways involved include the interaction of the diazonium ion with nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzenediazonium Salts

Fast Red TR vs. 2-Methoxy-4-nitrobenzenediazonium 1,5-naphthalenedisulphonate
  • Structural Differences: Fast Red TR contains a chloro (-Cl) and methyl (-CH₃) substituent on the benzenediazonium moiety. The analogous compound, 2-methoxy-4-nitrobenzenediazonium 1,5-naphthalenedisulphonate (CAS unspecified), features methoxy (-OCH₃) and nitro (-NO₂) groups instead .
  • Functional Impact :
    • The electron-withdrawing nitro group in the latter increases reactivity, making it suitable for high-energy coupling reactions. In contrast, Fast Red TR’s chloro-methyl combination offers moderate reactivity and stability, ideal for controlled staining applications .
    • Solubility : Both compounds are water-soluble due to the 1,5-naphthalenedisulphonate counterion, but Fast Red TR’s lower polarity (from -CH₃) may reduce solubility in polar solvents compared to the nitro-methoxy derivative .
Fast Red TR vs. Other Diazonium Salts (e.g., Fast Blue BB)
  • Fast Blue BB (3,3'-dimethoxybenzidine diazonium salt) lacks the 1,5-naphthalenedisulphonate counterion, resulting in lower aqueous solubility and reduced storage stability compared to Fast Red TR .

Counterion Variations in 1,5-Naphthalenedisulphonate Salts

Tetrasodium 4,4′-Carbonylbis(imino)bis-1,5-naphthalenedisulphonate (Compound 3)
  • Structure: This tetrasodium salt contains a carbonylbis(imino) bridge linking two 1,5-naphthalenedisulphonate units, with a molecular weight exceeding 800 g/mol .
  • Applications : Unlike Fast Red TR, this compound is designed for protein-binding studies (e.g., XIAP-BIR1 in cancer research) due to its multivalent sulfonate groups and rigid aromatic backbone .
  • Synthetic Yield : 89% yield via triphosgene-mediated coupling, indicating efficient synthesis compared to diazonium salt preparations .
Tetrasodium 4,4′-(Carbonylbis[imino-3,1-(4-methylphenylene)carbonylimino])bis-1,5-naphthalenedisulphonate (Compound 5b)
  • Structure : Incorporates 4-methylphenylene spacers, enhancing hydrophobic interactions in binding assays .
  • Yield : 86%, demonstrating similar synthetic accessibility to Fast Red TR .

Functional Comparison Table

Compound Molecular Formula Key Substituents Applications Stability/Solubility Reference
Fast Red TR C₁₇H₁₃ClN₂O₆S₂ -Cl, -CH₃ Biological staining, alkaline phosphatase detection Stable at -20°C, water-soluble
2-Methoxy-4-nitrobenzenediazonium salt Not fully specified -OCH₃, -NO₂ High-energy coupling reactions Highly reactive, polar
Tetrasodium Compound 3 C₂₄H₁₄N₄O₁₄S₄Na₄ Carbonylbis(imino) bridge XIAP-BIR1 binding, cancer research High solubility in aqueous buffers
Tetrasodium Compound 5b C₃₄H₂₄N₆O₁₈S₄Na₄ 4-methylphenylene spacers Enhanced hydrophobic binding assays Moderate solubility in DMSO

Key Research Findings

Synthetic Efficiency : Fast Red TR and its 1,5-naphthalenedisulphonate analogs (e.g., Compound 3) exhibit high synthetic yields (>84%), making them cost-effective for industrial and research use .

Thermal Stability : Fast Red TR degrades above 200°C, whereas tetrasodium salts (e.g., Compound 5b) show higher thermal stability due to rigid aromatic frameworks .

Biological Compatibility : Fast Red TR’s low cytotoxicity at working concentrations (≤1 mg/mL) makes it superior to nitro-substituted diazonium salts, which may inhibit enzyme activity .

Biological Activity

4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate, commonly referred to as Fast Red TR Salt, is a diazonium compound widely utilized in biochemical applications, particularly in histological staining and enzyme activity assays. Its biological activity primarily revolves around its interaction with alkaline phosphatase and other enzymes, making it a crucial tool in both research and clinical diagnostics.

Target Enzymes

The primary target of this compound is alkaline phosphatase . This compound acts as a chromogenic substrate, leading to a colorimetric change that indicates enzyme activity.

Mode of Action

Upon interaction with alkaline phosphatase, the compound undergoes diazotization reactions, resulting in the formation of azo compounds that produce a visible color change. This mechanism is essential for detecting enzyme activity in various biochemical assays.

Biochemical Pathways

The interaction of this compound with alkaline phosphatase affects the phosphate metabolism pathway, which is critical for numerous cellular processes. The compound's ability to act as a chromogen allows researchers to visualize and quantify enzyme activity effectively.

Stability and Environmental Factors

This compound is stable when stored at low temperatures (−20°C). However, its efficacy can be influenced by environmental factors such as pH, which affects the activity of alkaline phosphatase and thus the compound's effectiveness.

Cellular Effects

The compound significantly influences cellular functions by participating in staining reactions that highlight specific cellular structures. It is particularly useful in identifying osteoclasts through tartrate-resistant acid phosphatase (TRAP) staining, impacting cell signaling pathways and gene expression.

Scientific Research

This compound has diverse applications across various fields:

  • Chemistry : Used as a coupling agent in the synthesis of azo dyes.
  • Biology : Employed in histological staining techniques.
  • Medicine : Utilized in diagnostic assays for enzyme detection.
  • Industry : Involved in the manufacturing of dyes and pigments .

Toxicity Studies

Research indicates that the effects of this compound vary with dosage levels in animal models. At lower doses, it effectively stains specific cellular components without significant toxicity. Conversely, higher doses may lead to adverse effects, including potential damage to cellular structures.

Table: Dosage Effects on Cellular Toxicity

Dose (ppm)Observed Effects
0Control group; no adverse effects
512Minimal toxicity observed
1280Moderate toxicity; some cell damage
3200Significant toxicity; disruption of functions

Q & A

(Basic) What are the optimal synthesis conditions for 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate to maximize yield and purity?

Methodological Answer:
The synthesis involves diazotization and coupling reactions. Key parameters include:

  • Temperature Control : Maintain 0–5°C during diazotization to prevent premature decomposition of the diazonium intermediate .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for intermediate stabilization and ethanol-water mixtures for crystallization, balancing solubility and precipitation efficiency .
  • Reaction Time : Extended reflux (e.g., 4–18 hours) ensures complete coupling, as seen in analogous diazonium salt syntheses .
  • Acid Catalysis : Add glacial acetic acid (5 drops) to protonate intermediates, enhancing electrophilicity during coupling .

(Advanced) How can computational methods predict the stability of the diazonium group in this compound under varying pH conditions?

Methodological Answer:
Density Functional Theory (DFT) simulations can model:

  • Electronic Effects : Calculate charge distribution on the diazonium group to identify pH-sensitive sites. For example, protonation/deprotonation at the –N₂⁺ moiety alters electrophilicity .
  • Hydrolytic Pathways : Simulate hydrolysis kinetics under acidic/neutral conditions by tracking bond dissociation energies (BDEs) of the C–N₂⁺ bond .
  • Validation : Cross-reference computational results with experimental UV-Vis or Raman spectra to confirm degradation products .

(Basic) Which spectroscopic techniques are most effective for characterizing structural integrity in this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., chloro and methyl groups) and confirms coupling efficiency via aromatic proton shifts .
  • FT-IR : Detect sulfonate (S=O, ~1180 cm⁻¹) and diazonium (N≡N, ~2250 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns, particularly for the diazonium-sulfonate ion pair .

(Advanced) How can contradictions in reported reaction kinetics for diazonium-naphthalenedisulphonate coupling be resolved?

Methodological Answer:

  • Mechanistic Re-evaluation : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates under controlled pH and ionic strength .
  • Counterion Effects : Compare kinetics using alternative counterions (e.g., sodium vs. tetrabutylammonium) to isolate ion-pairing influences .
  • Theoretical Alignment : Apply collision theory or Marcus electron-transfer models to reconcile discrepancies between empirical data and theoretical predictions .

(Basic) How does solvent polarity influence coupling efficiency during synthesis?

Methodological Answer:

  • Polar Aprotic Solvents (DMSO, DMF) : Stabilize charged intermediates (e.g., diazonium ions) via strong solvation, improving electrophilic substitution rates .
  • Ethanol-Water Mixtures : Optimize crystallization by reducing solubility post-reaction. Higher water content increases precipitate yield but may trap impurities .

(Advanced) What role does the 1,5-naphthalenedisulphonate counterion play in modulating electrochemical properties?

Methodological Answer:

  • Redox Activity : Cyclic voltammetry reveals sulfonate groups stabilize the diazonium complex via hydrogen bonding, shifting reduction potentials by 50–100 mV .
  • Conductivity Studies : Ionic conductivity measurements in non-aqueous media (e.g., acetonitrile) show enhanced charge delocalization due to the disulfonate’s resonance effects .
  • Comparative Analysis : Substitute 1,5-naphthalenedisulphonate with mono-sulfonates to quantify its impact on electron-transfer kinetics .

(Basic) What purification strategies are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol-water (1:3 v/v) to remove unreacted precursors; monitor purity via melting point consistency (e.g., 141–143°C for analogous triazole derivatives) .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (if thermally stable) to separate sulfonate byproducts .

(Advanced) How can heterogeneous catalysis improve the sustainability of diazonium coupling reactions?

Methodological Answer:

  • Supported Catalysts : Immobilize Cu(I) on mesoporous silica to reduce metal leaching and enable catalyst reuse (track via ICP-MS) .
  • Microwave Assistance : Shorten reaction times by 60–70% while maintaining yield, as demonstrated in similar aryl diazonium syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate
Reactant of Route 2
4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate

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